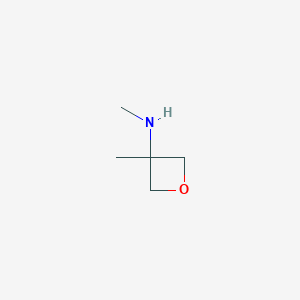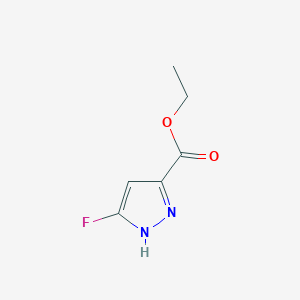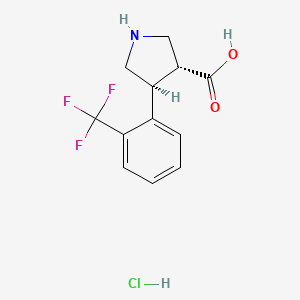
2-Trifluoromethanesulfonylpyridine-3-carboxylic acid
Descripción general
Descripción
2-Trifluoromethanesulfonylpyridine-3-carboxylic acid (CAS Number: 1221722-71-9) is an organic compound with a molecular weight of 255.17 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(trifluoromethylsulfonyl)nicotinic acid . The InChI code is 1S/C7H4F3NO4S/c8-7(9,10)16(14,15)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
1. Ketone Synthesis from Carboxylic Acids
A study by Keumi et al. (1988) discusses the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) for the synthesis of ketones from carboxylic acids and aromatic hydrocarbons. TFOP demonstrated high efficiency in dehydrating benzoic acid and aromatic hydrocarbons to yield benzophenones, providing a new method for ketone synthesis (Keumi et al., 1988).
2. Synthesis of Pyrrolidines and Polycyclic Systems
Haskins and Knight (2002) explored the use of trifluoromethanesulfonic (triflic) acid as a catalyst for 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and homopiperidines. This process showcases the potential of using triflic acid in synthesizing complex polycyclic systems (Haskins & Knight, 2002).
3. High-Performance Liquid Chromatography Applications
Yasaka et al. (1990) describe the use of 2-(phthalimino)ethyl trifluoromethanesulfonate as a highly reactive ultraviolet-labeling agent for carboxylic acids in high-performance liquid chromatography (HPLC). This reagent enabled the efficient determination of carboxylic acids in mouse brain, demonstrating its utility in biochemical analysis (Yasaka et al., 1990).
4. Lewis Acid Catalysis in Organic Synthesis
Ishihara et al. (1996) found that scandium trifluoromethanesulfonate, a derivative of trifluoromethanesulfonic acid, acts as a highly active Lewis acid catalyst. It was particularly effective in the acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids, presenting a valuable tool in organic synthesis (Ishihara et al., 1996).
Propiedades
IUPAC Name |
2-(trifluoromethylsulfonyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPLSZPZRCGNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204213 | |
| Record name | 2-[(Trifluoromethyl)sulfonyl]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethanesulfonylpyridine-3-carboxylic acid | |
CAS RN |
1221722-71-9 | |
| Record name | 2-[(Trifluoromethyl)sulfonyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Trifluoromethyl)sulfonyl]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid](/img/structure/B1425183.png)
![(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1425187.png)
![6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1425190.png)
![benzyl (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1425191.png)
![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1425193.png)





![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)

![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)
